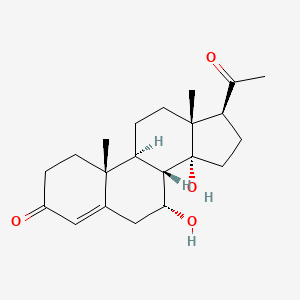

7alpha,14alpha-Dihydroxyprogesterone

Description

Structure

3D Structure

Properties

CAS No. |

640-30-2 |

|---|---|

Molecular Formula |

C21H30O4 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(7R,8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-12(22)15-6-9-21(25)18-16(5-8-20(15,21)3)19(2)7-4-14(23)10-13(19)11-17(18)24/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17-,18+,19+,20-,21-/m1/s1 |

InChI Key |

NEVVHGHXJACRQZ-OCZHUQCSSA-N |

SMILES |

CC(=O)C1CCC2(C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)O |

Canonical SMILES |

CC(=O)C1CCC2(C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O |

Synonyms |

7,14-dihydroxypregn-4-ene-3,20-dione 7,14-dihydroxypregn-4-ene-3,20-dione, (7beta,14xi)-isomer DPED |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 7α,14α-Dihydroxyprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis pathway for 7α,14α-dihydroxyprogesterone, a dihydroxylated derivative of the steroid hormone progesterone. The primary route for this conversion is through microbial biotransformation, leveraging the enzymatic machinery of specific fungal species. This guide outlines the probable metabolic pathway, the key enzymes involved, and general experimental methodologies for its production and analysis. While specific quantitative kinetic data for the entire pathway is not extensively available in the public domain, this guide consolidates the current understanding and provides a framework for further research and development.

The Synthesis Pathway: A Two-Step Hydroxylation

The biosynthesis of 7α,14α-dihydroxyprogesterone from progesterone is predominantly achieved through the action of microbial organisms, most notably the fungus Mucor piriformis. The pathway is understood to be a sequential two-step hydroxylation process, catalyzed by cytochrome P450 monooxygenases.

Step 1: 14α-Hydroxylation of Progesterone

The initial and primary metabolic step is the regioselective hydroxylation of progesterone at the 14α position to form 14α-hydroxyprogesterone. This reaction is the rate-limiting step in the formation of the dihydroxylated product.

Step 2: 7α-Hydroxylation of 14α-Hydroxyprogesterone

The intermediate, 14α-hydroxyprogesterone, is then further hydroxylated at the 7α position to yield the final product, 7α,14α-dihydroxyprogesterone.

The overall transformation can be summarized as follows:

Progesterone → 14α-Hydroxyprogesterone → 7α,14α-Dihydroxyprogesterone

This sequential pathway is supported by time-course studies of progesterone transformation by Mucor sp., which show the accumulation of 14α-hydroxyprogesterone as the major initial metabolite, followed by the appearance of 7α,14α-dihydroxyprogesterone[1].

Visualizing the Pathway

The following diagram illustrates the sequential hydroxylation of progesterone to 7α,14α-dihydroxyprogesterone.

Enzymology: The Role of Cytochrome P450

The hydroxylation reactions are catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). These enzymes are heme-containing proteins that utilize molecular oxygen and a reducing equivalent (typically NADPH) to insert one atom of oxygen into a substrate.

While the specific CYP enzymes from Mucor piriformis responsible for these two steps have not been fully characterized, their function is analogous to other steroid-hydroxylating CYPs. The general catalytic cycle involves the transfer of electrons from NADPH via a reductase partner to the P450 enzyme, enabling the activation of molecular oxygen for the hydroxylation reaction.

Quantitative Data

Specific enzyme kinetic parameters (Km, Vmax, kcat) for the 7α- and 14α-hydroxylases from Mucor piriformis involved in the synthesis of 7α,14α-dihydroxyprogesterone are not well-documented in publicly available literature. However, data from other microbial steroid hydroxylation systems can provide a general reference for expected enzyme performance.

Table 1: General Kinetic Parameters for Microbial Steroid Hydroxylases

| Enzyme/System | Substrate | Product(s) | Km (µM) | kcat (min⁻¹) | Reference |

| CYP107X1 (Streptomyces avermitilis) | Progesterone | 16α-hydroxyprogesterone | 47.7 ± 12.0 | 0.30 | [2] |

| Purified rat hepatic P-450g | Progesterone | 6β- and 16α-hydroxyprogesterone | ~0.5 | Not Reported | [3] |

Experimental Protocols

The following sections provide generalized protocols for the key stages of 7α,14α-dihydroxyprogesterone synthesis and analysis, based on common practices in microbial steroid biotransformation.

Microbial Culture and Biotransformation

This protocol outlines the general procedure for the cultivation of a suitable microorganism, such as Mucor piriformis, and the subsequent biotransformation of progesterone.

Materials:

-

Mucor piriformis culture

-

Appropriate growth medium (e.g., potato dextrose broth)

-

Shake flasks

-

Incubator shaker

-

Progesterone (substrate)

-

Solvent for progesterone (e.g., ethanol, DMSO)

-

Centrifuge and sterile centrifuge tubes

Procedure:

-

Inoculum Preparation: Inoculate a sterile growth medium with the Mucor piriformis culture and incubate at an appropriate temperature (e.g., 25-28 °C) with shaking (e.g., 150-200 rpm) for 48-72 hours to obtain a seed culture.

-

Production Culture: Inoculate a larger volume of the growth medium with the seed culture and incubate under the same conditions until sufficient biomass is achieved.

-

Substrate Addition: Prepare a stock solution of progesterone in a suitable solvent. Add the progesterone solution to the microbial culture to a final desired concentration (e.g., 0.1-1.0 g/L).

-

Biotransformation: Continue the incubation for a set period (e.g., 24-96 hours), monitoring the conversion of progesterone and the formation of products over time.

-

Harvesting: After the desired incubation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant. The hydroxylated products may be present in both the mycelium and the supernatant.

Extraction of Steroid Metabolites

Materials:

-

Culture broth (containing mycelium and supernatant)

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Separatory funnel

-

Rotary evaporator

-

Sodium sulfate (anhydrous)

Procedure:

-

Extraction from Supernatant: Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic extracts.

-

Extraction from Mycelium: The mycelium can be homogenized and extracted with an organic solvent to recover intracellular products.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude extract containing the steroid metabolites.

Analysis and Purification

4.3.1. Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method for monitoring the progress of the biotransformation and for the initial identification of products.

Materials:

-

TLC plates (silica gel)

-

Developing solvent system (e.g., chloroform:methanol, 9:1 v/v)

-

Visualization reagent (e.g., anisaldehyde-sulfuric acid reagent, UV light)

-

Crude extract

-

Progesterone, 14α-hydroxyprogesterone, and 7α,14α-dihydroxyprogesterone standards (if available)

Procedure:

-

Spot the crude extract and standards onto a TLC plate.

-

Develop the plate in a chamber saturated with the developing solvent.

-

After development, dry the plate and visualize the spots under UV light or by spraying with a visualization reagent and heating.

-

Calculate the Rf values of the spots and compare them with the standards.

4.3.2. High-Performance Liquid Chromatography (HPLC) Analysis and Purification

HPLC is used for the quantitative analysis of the reaction mixture and for the purification of the final product.

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Reverse-phase column (e.g., C18)

-

Mobile phase (e.g., acetonitrile:water or methanol:water gradient)

-

Crude extract and standards

Procedure:

-

Dissolve the crude extract in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run a suitable gradient to separate the components.

-

Identify the peaks corresponding to progesterone, 14α-hydroxyprogesterone, and 7α,14α-dihydroxyprogesterone by comparing their retention times with those of the standards.

-

For preparative HPLC, collect the fraction corresponding to the 7α,14α-dihydroxyprogesterone peak for further characterization.

Experimental and Logical Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the production and analysis of 7α,14α-dihydroxyprogesterone.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial transformation of steroids--IX. Purification of progesterone hydroxylase cytochrome P-450 from Phycomyces blakesleeanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for concerted kinetic oxidation of progesterone by purified rat hepatic cytochrome P-450g - PubMed [pubmed.ncbi.nlm.nih.gov]

7α,14α-Dihydroxyprogesterone: An Obscure Metabolite with Undetermined Biological Activity

Despite its confirmed existence as a microbial metabolite of progesterone, 7α,14α-dihydroxyprogesterone remains a molecule of unknown biological significance. A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its pharmacology, mechanism of action, and potential therapeutic applications. To date, no quantitative data on its bioactivity, receptor binding affinity, or in vivo efficacy has been published, precluding a detailed technical analysis.

The biotransformation of progesterone by various microorganisms is a well-established method for producing hydroxylated derivatives, some of which have found utility in the pharmaceutical industry. While the enzymatic introduction of hydroxyl groups at the 7α and 14α positions of the progesterone scaffold has been reported, the resulting molecule, 7α,14α-dihydroxyprogesterone, has not been the subject of further biological investigation according to accessible literature.

This lack of data prevents the fulfillment of a detailed technical guide as initially requested. Key components of such a guide, including quantitative data for comparative analysis, detailed experimental protocols, and elucidated signaling pathways, are absent from the current body of scientific knowledge.

Future Directions

The obscurity of 7α,14α-dihydroxyprogesterone presents a clear opportunity for novel research. Future investigations could focus on the following areas:

-

Chemical or Microbial Synthesis and Characterization: Development of an efficient and scalable synthesis route for 7α,14α-dihydroxyprogesterone would be the first critical step to enable biological studies. This could involve optimizing microbial fermentation processes or developing a de novo chemical synthesis. Comprehensive structural elucidation using modern analytical techniques such as NMR and mass spectrometry would be essential.

-

In Vitro Biological Screening: A broad-based in vitro screening campaign would be necessary to identify potential biological targets. This could include a panel of nuclear hormone receptors (e.g., progesterone, glucocorticoid, androgen, and mineralocorticoid receptors), as well as other relevant enzyme and receptor assays.

-

Elucidation of Mechanism of Action: Should any significant biological activity be identified, subsequent studies would be required to determine the precise mechanism of action. This could involve cellular and molecular biology techniques to investigate downstream signaling pathways.

Below is a conceptual workflow for the initial investigation of 7α,14α-dihydroxyprogesterone.

Caption: Conceptual workflow for the initial investigation of 7α,14α-dihydroxyprogesterone.

Until such studies are undertaken and their results published, a comprehensive technical guide on the biological activity of 7α,14α-dihydroxyprogesterone cannot be constructed. The scientific community awaits further research to illuminate the potential role of this obscure steroid metabolite.

A Technical Guide to 7α,14α-Dihydroxyprogesterone: Discovery Through Microbial Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

7α,14α-Dihydroxyprogesterone is a hydroxylated derivative of progesterone. Unlike many steroid hormones that have been the subject of extensive research, 7α,14α-Dihydroxyprogesterone is not widely studied, and information regarding its specific biological activities is scarce in public literature. Its known history is primarily linked to its formation as a metabolite during the microbial biotransformation of other steroid compounds. This guide provides a comprehensive overview of 7α,14α-Dihydroxyprogesterone, focusing on its discovery through microbial synthesis, the experimental protocols for its production, and the broader context of steroid biotransformation.

Discovery and History: A Story of Microbial Ingenuity

The discovery of 7α,14α-Dihydroxyprogesterone is not a singular event but rather an outcome of the broader field of steroid biotransformation. Microorganisms, particularly fungi, have been instrumental in the synthesis of novel steroid derivatives.[1][2][3] The ability of these microorganisms to perform highly specific and stereoselective hydroxylation reactions at positions that are challenging to modify through conventional chemical synthesis has made them invaluable tools for pharmaceutical research and development.[1][4]

The history of this compound is therefore embedded in the history of microbial steroid transformations, a field that gained prominence in the mid-20th century and continues to be a vital area of research for the production of corticosteroids, androgens, and estrogens. The identification of 7α,14α-Dihydroxyprogesterone would have occurred during screening programs aimed at identifying novel hydroxylated steroids with potential therapeutic applications.

Fungi, such as those from the genera Mucor and Rhizopus, are known for their ability to hydroxylate steroids at various positions.[4] The synthesis of related compounds, like 7α-hydroxy-dehydroepiandrosterone and 7β-hydroxy-dehydroepiandrosterone by Mucor racemosus, highlights the capability of these microorganisms to introduce hydroxyl groups at the 7-position.[5] While the specific literature detailing the first isolation of 7α,14α-Dihydroxyprogesterone is not prominent, its formation is a logical outcome of the well-established practice of using microbial cultures to modify steroid precursors.

Synthesis via Microbial Biotransformation

The primary route for synthesizing 7α,14α-Dihydroxyprogesterone is through the microbial hydroxylation of a suitable progesterone precursor. This process leverages the enzymatic machinery of microorganisms to introduce hydroxyl groups at the 7α and 14α positions.

General Experimental Protocol

The following is a generalized protocol for the microbial transformation of a steroid precursor to obtain hydroxylated derivatives. Specific parameters would need to be optimized for the particular microbial strain and substrate used.

1. Microorganism and Culture Preparation:

- A suitable microorganism, such as a strain of Cunninghamella or Mucor, is selected based on its known hydroxylation capabilities.

- The microorganism is cultured in an appropriate growth medium (e.g., potato dextrose broth) under optimal conditions of temperature and agitation to achieve sufficient biomass.

2. Substrate Preparation and Addition:

- The steroid precursor (e.g., progesterone or a derivative) is dissolved in a water-miscible organic solvent (e.g., ethanol, acetone) to create a stock solution.

- Once the microbial culture has reached the desired growth phase, the steroid solution is added to the culture medium. The final concentration of the substrate is kept low to avoid toxicity to the microorganism.

3. Biotransformation (Fermentation):

- The culture is incubated for a specific period, typically several days, under controlled conditions.

- Samples may be taken periodically to monitor the progress of the transformation using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Extraction of Metabolites:

- After the incubation period, the entire culture broth (including mycelia) is harvested.

- The metabolites are extracted from the broth using a suitable organic solvent (e.g., ethyl acetate, chloroform). The extraction is typically performed multiple times to ensure a high yield.

5. Isolation and Purification:

- The crude extract is concentrated under reduced pressure.

- The individual metabolites are separated and purified using chromatographic techniques, such as column chromatography or preparative HPLC.

6. Structure Elucidation:

- The chemical structure of the purified metabolites, including the position and stereochemistry of the newly introduced hydroxyl groups, is determined using spectroscopic methods like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Quantitative Data

| Metabolite | Yield (%) |

| 15α-Hydroxyprogesterone | 47% |

| 12β,15α-Dihydroxyprogesterone | 25% |

Data from a study on the biotransformation of progesterone using Fusarium culmorum, as context for microbial hydroxylation yields.[4]

Biological Activity and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the biological activity and signaling pathways of 7α,14α-Dihydroxyprogesterone. While other dihydroxyprogesterone derivatives have been investigated for various hormonal actions, the specific effects of hydroxylation at the 7α and 14α positions have not been well-characterized.[6]

It is plausible that, as a progesterone derivative, it may interact with progesterone receptors or other steroid hormone receptors, but this remains speculative without dedicated research. The introduction of hydroxyl groups can significantly alter the binding affinity and activity of a steroid hormone, potentially leading to agonist, antagonist, or entirely novel effects.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the discovery and characterization of novel steroid metabolites through microbial biotransformation.

Caption: Generalized workflow for microbial biotransformation of steroids.

Future Directions

The lack of data on 7α,14α-Dihydroxyprogesterone presents an opportunity for future research. Key areas for investigation include:

-

Targeted Synthesis: Development of optimized microbial transformation processes or chemoenzymatic methods for the specific and high-yield production of 7α,14α-Dihydroxyprogesterone.

-

Biological Screening: Comprehensive screening of the compound for activity at various steroid hormone receptors and other relevant biological targets.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific signaling pathways and molecular mechanisms involved.

-

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

7α,14α-Dihydroxyprogesterone is a progesterone derivative whose known existence is a testament to the power of microbial biotransformation in generating novel steroid compounds.[4][7] While its specific biological functions remain largely unexplored, the methodologies for its synthesis are well-established within the broader context of steroid chemistry. This guide provides a foundational understanding of this molecule, emphasizing the experimental approaches to its synthesis and the significant potential for future research to uncover its therapeutic relevance.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Biotransformations of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis of 7alpha-hydroxy-dehydroepiandrosterone and 7beta-hydroxy-dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MICROBIAL TRANSFORMATION OF STEROIDS: A FOCUS ON TYPES AND TECHNIQUES | Semantic Scholar [semanticscholar.org]

In-depth Technical Guide: 7α,14α-Dihydroxyprogesterone and its Structural Analogs

A comprehensive overview of the synthesis, biological activity, and experimental protocols related to 7α,14α-dihydroxyprogesterone and its analogs for researchers, scientists, and drug development professionals.

Executive Summary

Progesterone, a key steroid hormone, serves as a precursor for the synthesis of a wide array of biologically active molecules. Hydroxylation of the progesterone backbone at various positions can dramatically alter its biological activity, leading to the development of novel therapeutic agents. This guide focuses on the relatively underexplored class of 7α,14α-dihydroxyprogesterone derivatives. While specific data on 7α,14α-dihydroxyprogesterone itself is limited, this document consolidates the available information on its microbial synthesis and provides a framework for the potential synthesis and evaluation of its structural analogs. The methodologies and pathways described herein are based on established principles of steroid chemistry and pharmacology, offering a roadmap for future research in this promising area.

Introduction to Dihydroxylated Progesterone Analogs

The introduction of hydroxyl groups into the progesterone molecule can significantly impact its binding affinity for various steroid receptors, its metabolic stability, and its overall pharmacological profile. The positions of these hydroxyl groups are critical in determining the resulting biological activity. For instance, hydroxylation at the 11α, 17α, and 21 positions is crucial in the biosynthesis of corticosteroids. Other hydroxylated progesterone derivatives have shown potential as progestogens, anti-inflammatory agents, and neuroprotective compounds.

The 7α and 14α positions are less common sites for hydroxylation, and consequently, 7α,14α-dihydroxyprogesterone and its analogs represent a novel chemical space for drug discovery.

Synthesis of 7α,14α-Dihydroxyprogesterone

Direct chemical synthesis of 7α,14α-dihydroxyprogesterone is challenging due to the difficulty in achieving site-specific hydroxylation on the steroid nucleus. However, microbial biotransformation offers a highly effective and stereoselective alternative.

Microbial Biotransformation

Certain fungal strains are capable of introducing hydroxyl groups at specific positions on the progesterone molecule. The biotransformation of progesterone to a 7α,14α-dihydroxylated derivative has been reported using the fungus Thamnostylum piriforme. This process leverages the enzymatic machinery of the microorganism to achieve a reaction that is difficult to perform using conventional chemical methods.

Experimental Protocol: Microbial Hydroxylation of Progesterone

This protocol outlines a general procedure for the microbial hydroxylation of progesterone, which can be adapted for specific fungal strains like Thamnostylum piriforme.

-

Culture Preparation:

-

Prepare a suitable liquid medium for the selected fungal strain (e.g., potato dextrose broth or a custom medium containing sources of carbon, nitrogen, and minerals).

-

Inoculate the sterile medium with a spore suspension or mycelial fragments of the fungus.

-

Incubate the culture under optimal growth conditions (e.g., 25-28°C, 120-150 rpm) for 48-72 hours to obtain a healthy biomass.

-

-

Substrate Addition:

-

Dissolve progesterone in a suitable water-miscible solvent (e.g., ethanol, acetone, or dimethylformamide) to create a stock solution.

-

Add the progesterone solution to the fungal culture to a final concentration typically ranging from 0.1 to 1.0 g/L. The addition should be done aseptically.

-

-

Biotransformation:

-

Continue the incubation under the same conditions for a period of 5 to 14 days.

-

Monitor the transformation process by periodically taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Extraction and Purification:

-

After the desired level of transformation is achieved, separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the broth and the mycelium separately with a suitable organic solvent (e.g., ethyl acetate, chloroform, or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude extract using column chromatography on silica gel with a suitable solvent gradient (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate the hydroxylated products.

-

-

Characterization:

-

Characterize the purified 7α,14α-dihydroxyprogesterone using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

-

Logical Workflow for Microbial Biotransformation

Caption: Workflow for the microbial synthesis of hydroxylated progesterone.

Structural Analogs of 7α,14α-Dihydroxyprogesterone

The development of structural analogs of 7α,14α-dihydroxyprogesterone could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Modifications could be introduced at various positions of the steroid nucleus.

Potential Modifications:

-

C-17 Side Chain: Alterations to the acetyl group at the C-17 position can significantly influence activity.

-

C-6 and C-7 Positions: Introduction of substituents like methyl or halogen groups can enhance activity and metabolic stability.

-

A- and B-Rings: Modifications such as the introduction of double bonds or other functional groups can alter the overall conformation and receptor binding.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 7α,14α-dihydroxyprogesterone is not well-documented, it is hypothesized to interact with steroid hormone receptors, primarily the progesterone receptor (PR).

Progesterone Receptor Signaling

Progesterone exerts its effects through both genomic and non-genomic signaling pathways.

-

Genomic Pathway: Progesterone binds to the intracellular PR, which then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription.

-

Non-Genomic Pathway: Progesterone can also induce rapid cellular effects through membrane-associated PRs, activating intracellular signaling cascades such as the MAPK/ERK pathway.

Diagram of Progesterone Receptor Signaling

Caption: Overview of genomic and non-genomic progesterone receptor signaling.

Experimental Evaluation of Analogs

The biological activity of newly synthesized analogs of 7α,14α-dihydroxyprogesterone would need to be assessed through a series of in vitro and in vivo assays.

Experimental Protocol: Steroid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a steroid receptor.

-

Preparation of Receptor:

-

Prepare a cell lysate or a purified receptor preparation containing the target steroid receptor (e.g., progesterone receptor).

-

-

Assay Setup:

-

In a multi-well plate, add a constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone).

-

Add increasing concentrations of the unlabeled test compound (the potential analog).

-

Add the receptor preparation to initiate the binding reaction.

-

Include control wells with no unlabeled competitor (for maximum binding) and wells with a large excess of unlabeled ligand (for non-specific binding).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. Common methods include filtration through glass fiber filters or dextran-coated charcoal adsorption.

-

-

Quantification:

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

-

Data Presentation

As specific quantitative data for 7α,14α-dihydroxyprogesterone analogs is not yet available in the public domain, the following table is presented as a template for organizing future experimental results.

Table 1: Template for Receptor Binding Affinity Data

| Compound ID | Structure | Progesterone Receptor (PR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) | Androgen Receptor (AR) Ki (nM) |

| Progesterone | (Reference) | |||

| 7α,14α-diOH-Prog | ||||

| Analog 1 | ||||

| Analog 2 |

Conclusion and Future Directions

The exploration of 7α,14α-dihydroxyprogesterone and its structural analogs presents a compelling opportunity for the discovery of novel steroid-based therapeutics. The use of microbial biotransformation provides a viable route for the synthesis of the parent compound, which can then serve as a lead for further chemical modifications. Future research should focus on the efficient production and purification of 7α,14α-dihydroxyprogesterone, the synthesis of a library of its analogs, and a thorough investigation of their biological activities and mechanisms of action. Such studies will be instrumental in unlocking the therapeutic potential of this unique class of dihydroxylated progestins.

In Vitro Studies of 7α,14α-Dihydroxyprogesterone: A Review of Available Scientific Literature

A comprehensive review of publicly available scientific databases and literature reveals a significant scarcity of in vitro research specifically focused on 7α,14α-dihydroxyprogesterone. At present, there is insufficient data to compile an in-depth technical guide, including quantitative data, detailed experimental protocols, and established signaling pathways for this specific steroid derivative.

While the core request for a detailed technical guide on 7α,14α-dihydroxyprogesterone cannot be fulfilled due to the lack of available information, this document outlines the current landscape of related research to provide context for researchers, scientists, and drug development professionals.

Current State of Research

Searches for "in vitro studies of 7alpha,14alpha-dihydroxyprogesterone," "this compound signaling pathways," and "this compound biological activity" did not yield any specific experimental data, protocols, or established biological roles for this particular molecule. The scientific literature that is available focuses on other hydroxylated derivatives of progesterone and related steroids.

Research on Related Compounds

While not directly applicable to 7α,14α-dihydroxyprogesterone, in vitro studies on other hydroxylated progestins offer insights into the types of experimental approaches that could be adapted for future research on the target compound. For instance, extensive research exists for compounds such as 17α-hydroxyprogesterone, which is an endogenous steroid and a key intermediate in the biosynthesis of other steroid hormones. Studies on this and other related molecules often involve:

-

Receptor Binding Assays: To determine the affinity and selectivity of the compound for various steroid receptors (e.g., progesterone, androgen, glucocorticoid, and mineralocorticoid receptors).

-

Enzyme Inhibition Assays: To assess the effect of the compound on key steroidogenic enzymes, such as cytochrome P450 enzymes.

-

Cell-Based Functional Assays: To investigate the downstream cellular effects of receptor binding, including changes in gene expression, cell proliferation, and other physiological responses in relevant cell lines (e.g., endometrial, breast cancer, or neuronal cells).

-

Metabolism Studies: To identify the metabolic pathways and resulting metabolites of the compound in various in vitro systems, such as liver microsomes.

Future Directions

The absence of data on 7α,14α-dihydroxyprogesterone suggests a potential area for novel research. Future in vitro studies could aim to:

-

Synthesize and Characterize: Develop a robust method for the chemical synthesis and purification of 7α,14α-dihydroxyprogesterone.

-

Determine Receptor Binding Profile: Evaluate the binding affinity of the compound for a panel of nuclear and membrane steroid receptors.

-

Investigate Functional Activity: Characterize the compound as an agonist, antagonist, or modulator of these receptors through functional assays.

-

Elucidate Signaling Pathways: Identify the downstream signaling cascades affected by the compound in relevant cellular models.

-

Assess Metabolic Stability: Determine the metabolic fate of the compound in vitro.

Conclusion

Due to the current lack of available scientific literature, a detailed technical guide on the in vitro studies of 7α,14α-dihydroxyprogesterone cannot be provided. The information available for other hydroxylated progesterone derivatives highlights the methodologies that could be employed to investigate this compound in the future. Further research is required to elucidate the synthesis, biological activity, and potential therapeutic applications of 7α,14α-dihydroxyprogesterone.

7α,14α-Dihydroxyprogesterone: A Technical Guide to Receptor Binding Affinity Analysis

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the receptor binding affinity of 7α,14α-dihydroxyprogesterone. A thorough review of publicly available scientific literature and databases indicates a lack of specific quantitative binding data (K_d, K_i, or IC_50 values) for this particular steroid. Consequently, this document serves as a foundational resource for researchers and drug development professionals, offering detailed experimental protocols for receptor binding assays, an analysis of likely receptor targets, and a framework for data presentation. Furthermore, generalized signaling pathways for key steroid receptors are visualized to provide a broader context for potential downstream effects.

Introduction to 7α,14α-Dihydroxyprogesterone and Receptor Binding

7α,14α-dihydroxyprogesterone is a derivative of the endogenous steroid hormone progesterone. The introduction of hydroxyl groups at the 7α and 14α positions can significantly alter the molecule's three-dimensional structure, polarity, and, consequently, its interaction with steroid hormone receptors. Understanding the binding affinity of this compound for various receptors is a critical first step in characterizing its potential biological activity and therapeutic applications.

Receptor binding affinity is a measure of the strength of the interaction between a ligand (in this case, 7α,14α-dihydroxyprogesterone) and its receptor. This is typically quantified by the dissociation constant (K_d), the inhibition constant (K_i), or the half-maximal inhibitory concentration (IC_50). A lower value for these parameters indicates a higher binding affinity.

As of the date of this publication, specific binding affinity data for 7α,14α-dihydroxyprogesterone is not available in the public domain. Therefore, this guide focuses on the requisite methodologies to generate such data.

Likely Molecular Targets

Based on its structural similarity to progesterone, 7α,14α-dihydroxyprogesterone is predicted to interact with the following nuclear steroid receptors:

-

Progesterone Receptor (PR): As a progesterone derivative, this is the most probable primary target.

-

Glucocorticoid Receptor (GR): Cross-reactivity of progestins with the GR is common.

-

Mineralocorticoid Receptor (MR): Progesterone and its derivatives are known to have affinity for the MR.

-

Androgen Receptor (AR): Some progestins exhibit binding to the AR.

Experimental Protocols for Determining Receptor Binding Affinity

The following protocols describe standard in vitro methods for assessing the binding affinity of a test compound like 7α,14α-dihydroxyprogesterone to its target receptors.

Competitive Radioligand Binding Assay

This is a widely used method to determine the affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand of known high affinity.

Objective: To determine the IC_50 and subsequently the K_i of 7α,14α-dihydroxyprogesterone for a specific receptor.

Materials:

-

Receptor Source: Cytosolic extracts or whole-cell preparations from tissues or cell lines expressing the target receptor (e.g., human uterine cytosol for PR, rat hippocampal cytosol for GR).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the receptor (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR).

-

Test Compound: 7α,14α-dihydroxyprogesterone of high purity.

-

Assay Buffer: Tris-based buffer containing protease inhibitors and stabilizing agents (e.g., EDTA, dithiothreitol).

-

Separation Agent: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (7α,14α-dihydroxyprogesterone) and a known non-radiolabeled competitor (for positive control) in the assay buffer.

-

Dilute the receptor preparation and the radioligand to their optimal concentrations in ice-cold assay buffer.

-

-

Assay Incubation:

-

In microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of the non-radiolabeled competitor).

-

Initiate the binding reaction by adding the receptor preparation to each tube.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add an ice-cold slurry of dextran-coated charcoal to each tube to adsorb the unbound radioligand.

-

Incubate for a short period (e.g., 10 minutes) with occasional vortexing.

-

Centrifuge the tubes at high speed (e.g., 3000 x g) to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC_50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Saturation Binding Assay

This assay is used to determine the density of receptors (B_max) in a sample and the dissociation constant (K_d) of the radioligand.

Objective: To determine the K_d of a radioligand for a specific receptor.

Procedure:

-

The procedure is similar to the competitive binding assay, but instead of varying the concentration of a competitor, increasing concentrations of the radioligand are incubated with the receptor preparation.

-

Two sets of tubes are prepared for each radioligand concentration: one to measure total binding and another containing a high concentration of a non-radiolabeled competitor to measure non-specific binding.

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

-

The specific binding data is then plotted against the concentration of the radioligand.

-

The data can be transformed using a Scatchard plot (Bound/Free vs. Bound) to determine K_d (from the negative reciprocal of the slope) and B_max (from the x-intercept).

Data Presentation

The following table provides a standardized format for presenting receptor binding affinity data.

| Receptor | Ligand | K_i (nM) | K_d (nM) | IC_50 (nM) | Assay Conditions |

| Progesterone Receptor (PR) | 7α,14α-dihydroxyprogesterone | Data | Data | Data | Human recombinant PR, [³H]-progesterone as radioligand, 18h incubation at 4°C. |

| Glucocorticoid Receptor (GR) | 7α,14α-dihydroxyprogesterone | Data | Data | Data | Rat liver cytosol, [³H]-dexamethasone as radioligand, 24h incubation at 4°C. |

| Mineralocorticoid Receptor (MR) | 7α,14α-dihydroxyprogesterone | Data | Data | Data | Human recombinant MR, [³H]-aldosterone as radioligand, 18h incubation at 4°C. |

| Androgen Receptor (AR) | 7α,14α-dihydroxyprogesterone | Data | Data | Data | LNCaP cell lysate, [³H]-R1881 as radioligand, 20h incubation at 4°C. |

Data to be populated from experimental results.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of 7α,14α-dihydroxyprogesterone.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Generalized signaling pathway of the Progesterone Receptor.

Caption: Generalized signaling pathway of the Glucocorticoid Receptor.

Conclusion

While direct experimental data on the receptor binding affinity of 7α,14α-dihydroxyprogesterone is currently unavailable, this technical guide provides the necessary framework for researchers to undertake such an investigation. The detailed protocols for competitive and saturation binding assays, along with the outlined data presentation and analysis methods, offer a clear path forward. Characterizing the binding profile of this novel steroid is essential for elucidating its potential pharmacological activity and for guiding future drug development efforts.

Early Research on 7α,14α-Dihydroxyprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early research on 7α,14α-dihydroxyprogesterone, a dihydroxylated derivative of progesterone. While dedicated research on this specific molecule is limited, early studies have identified its formation through microbial transformation of progesterone. This document consolidates the available information, focusing on its synthesis, structural characterization, and potential biological significance. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and steroid chemistry, highlighting areas for future investigation into the therapeutic potential of this and related compounds.

Introduction

Progesterone and its hydroxylated metabolites play crucial roles in a multitude of physiological processes. The introduction of hydroxyl groups into the progesterone backbone can significantly alter its biological activity, leading to compounds with modified receptor binding affinities, metabolic stabilities, and pharmacological profiles. Early explorations into the microbial transformation of steroids revealed a vast landscape of novel hydroxylated progesterone derivatives, including the dihydroxylated compound, 7α,14α-dihydroxyprogesterone. This guide focuses on the initial findings related to this specific molecule, providing a detailed account of its discovery and characterization.

Synthesis and Characterization

The primary route to 7α,14α-dihydroxyprogesterone identified in early research is through microbial hydroxylation of progesterone.

Microbial Transformation of Progesterone

Fungal biotransformation has been a key method for the production of hydroxylated steroids. The earliest and most direct evidence for the synthesis of 7α,14α-dihydroxyprogesterone comes from the incubation of progesterone with specific fungal strains.

Table 1: Microbial Synthesis of 7α,14α-Dihydroxyprogesterone

| Microorganism | Substrate | Product | Reference |

| Thamnostylum piriforme | Progesterone | 7α,14α-Dihydroxyprogesterone | [1] |

| Mucor sp. | Progesterone | 7α,14α-Dihydroxyprogesterone |

Experimental Protocol: Microbial Hydroxylation of Progesterone by Thamnostylum piriforme

While the full detailed protocol from the original study is not widely available, a general methodology for microbial transformation of steroids can be outlined based on common practices in the field.

Diagram 1: General Workflow for Microbial Hydroxylation of Progesterone

Caption: General workflow for microbial hydroxylation of progesterone.

-

Culture Preparation: A culture of Thamnostylum piriforme is grown in a suitable nutrient medium. This typically involves inoculation of the fungus into a sterile liquid medium and incubation with shaking to ensure aerobic growth.

-

Substrate Addition: Once sufficient mycelial growth is achieved, a solution of progesterone (the substrate) in a water-miscible solvent (e.g., ethanol, acetone) is added to the culture.

-

Biotransformation: The culture is incubated for a further period, during which the fungal enzymes hydroxylate the progesterone molecule. The duration of this incubation is a critical parameter that influences the yield of the desired product.

-

Extraction: After the incubation period, the mycelia and the culture broth are separated. The product, being a steroid, is lipophilic and is extracted from both the mycelia and the broth using an organic solvent such as ethyl acetate or chloroform.

-

Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography or thin-layer chromatography (TLC), to separate the different metabolites.

-

Characterization: The purified 7α,14α-dihydroxyprogesterone is then characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.

Biological Activity and Signaling Pathways

As of the current knowledge based on early research, there is no specific quantitative data available regarding the biological activity of 7α,14α-dihydroxyprogesterone. The initial studies focused primarily on its synthesis and structural identification. The biological effects and the signaling pathways through which this molecule might act remain to be elucidated.

Diagram 2: Potential Areas for Biological Investigation

Caption: Potential avenues for investigating the biological activity.

Future research should focus on evaluating the binding affinity of 7α,14α-dihydroxyprogesterone for the progesterone receptor and other steroid hormone receptors. Furthermore, its potential to modulate the activity of key enzymes in steroid metabolism or other signaling pathways warrants investigation.

Conclusion and Future Directions

The early research on 7α,14α-dihydroxyprogesterone has successfully demonstrated its synthesis via microbial transformation of progesterone. This provides a viable route for obtaining this novel steroid for further investigation. However, a significant knowledge gap exists regarding its biological activity and potential therapeutic applications.

Future research efforts should be directed towards:

-

Optimization of Synthesis: Developing more efficient and scalable methods for the production of 7α,14α-dihydroxyprogesterone, either through microbial fermentation or chemical synthesis.

-

Comprehensive Biological Screening: Conducting a thorough evaluation of its pharmacological profile, including its interaction with a wide range of nuclear receptors and other potential molecular targets.

-

Structure-Activity Relationship Studies: Synthesizing and testing related analogs to understand how the positions of the hydroxyl groups influence biological activity.

-

Investigation of Signaling Pathways: Elucidating the downstream molecular signaling pathways affected by 7α,14α-dihydroxyprogesterone to understand its mechanism of action at a cellular level.

Addressing these research questions will be crucial in determining the potential of 7α,14α-dihydroxyprogesterone as a lead compound for the development of new therapeutics.

References

The Metabolic Fate of 7α,14α-Dihydroxyprogesterone: A Technical Guide for Researchers

An In-depth Examination of the Biotransformation and Potential Metabolic Pathways of a Dihydroxylated Progesterone Derivative

This technical guide provides a comprehensive overview of the current understanding of the metabolism of 7α,14α-dihydroxyprogesterone, a dihydroxylated derivative of the steroid hormone progesterone. This document is intended for researchers, scientists, and drug development professionals working in the fields of steroid biochemistry, drug metabolism, and pharmacology. It details the known microbial biotransformation routes leading to the synthesis of this compound and explores potential mammalian metabolic pathways based on established principles of steroid catabolism.

Introduction

Progesterone and its derivatives are a cornerstone of pharmaceutical development, with applications ranging from contraception to hormone replacement therapy. The biological activity and pharmacokinetic profile of these steroids are critically influenced by their metabolism. Hydroxylation, a key metabolic reaction, can significantly alter the potency, duration of action, and clearance of steroid hormones. While the metabolism of progesterone itself is well-documented, the metabolic fate of many of its hydroxylated derivatives, including 7α,14α-dihydroxyprogesterone, remains an area of active investigation. This guide aims to synthesize the available information on the formation of 7α,14α-dihydroxyprogesterone and to provide a predictive framework for its subsequent metabolic transformations.

Known Biological Formation: Microbial Biotransformation

Currently, the primary described method for the synthesis of 7α,14α-dihydroxyprogesterone is through the microbial biotransformation of progesterone. Filamentous fungi, in particular, are known for their ability to introduce hydroxyl groups at various positions on the steroid nucleus with high regio- and stereoselectivity.

Key Microorganism: Cochliobolus lunatus

The filamentous fungus Cochliobolus lunatus has been identified as capable of hydroxylating progesterone at both the 7α and 14α positions.[1] This biotransformation is a key example of the enzymatic machinery present in microorganisms that can be harnessed for the production of novel steroid derivatives.

Proposed Biotransformation Pathway

The formation of 7α,14α-dihydroxyprogesterone by Cochliobolus lunatus is believed to occur through a sequential hydroxylation of the progesterone backbone. The enzymes responsible are likely cytochrome P450 monooxygenases, which are known to catalyze a wide range of hydroxylation reactions in steroid metabolism.

Predicted Mammalian Metabolism of 7α,14α-Dihydroxyprogesterone

While no direct studies on the mammalian metabolism of 7α,14α-dihydroxyprogesterone have been identified, a hypothetical metabolic pathway can be constructed based on the well-established principles of steroid catabolism in humans and other mammals. The primary routes of metabolism for hydroxylated progesterone derivatives typically involve further oxidation, reduction, and conjugation.

Potential Metabolic Reactions

The following enzymatic reactions are predicted to be involved in the metabolism of 7α,14α-dihydroxyprogesterone:

-

Oxidation of Hydroxyl Groups: The 7α- and 14α-hydroxyl groups can be oxidized to their corresponding ketones by hydroxysteroid dehydrogenases (HSDs).

-

Reduction of the A-Ring: The Δ⁴-3-keto group in the A-ring is susceptible to reduction by 5α- and 5β-reductases, followed by the reduction of the 3-keto group by 3α- and 3β-HSDs.

-

Conjugation: The hydroxyl groups can be conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. This increases water solubility and facilitates excretion.

Hypothetical Metabolic Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the production and analysis of 7α,14α-dihydroxyprogesterone.

Microbial Biotransformation of Progesterone

This protocol is based on general methods for the microbial hydroxylation of steroids.

Objective: To produce 7α,14α-dihydroxyprogesterone from progesterone using Cochliobolus lunatus.

Materials:

-

Culture of Cochliobolus lunatus

-

Growth medium (e.g., potato dextrose broth)

-

Fermentation vessel

-

Progesterone (substrate)

-

Organic solvent for substrate dissolution (e.g., ethanol, DMSO)

-

Organic solvent for extraction (e.g., ethyl acetate, chloroform)

-

Analytical equipment: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Procedure:

-

Cultivation of Microorganism: Inoculate the growth medium with Cochliobolus lunatus and incubate under optimal conditions (temperature, pH, agitation) to achieve sufficient biomass.

-

Substrate Addition: Dissolve progesterone in a minimal amount of a suitable organic solvent and add it to the microbial culture.

-

Biotransformation: Continue the incubation for a predetermined period, monitoring the transformation process by periodically sampling the culture and analyzing the extract by TLC or HPLC.

-

Extraction of Metabolites: After the desired level of transformation is achieved, terminate the fermentation and extract the metabolites from the culture broth and mycelium using an appropriate organic solvent.

-

Purification and Identification: Purify the extracted metabolites using chromatographic techniques (e.g., column chromatography, preparative HPLC). Identify the structure of the purified compounds, including 7α,14α-dihydroxyprogesterone, using spectroscopic methods (MS and NMR).

In Vitro Metabolism Studies (Predictive)

This protocol describes a general approach to studying the metabolism of a novel compound using liver microsomes.

Objective: To identify the primary metabolites of 7α,14α-dihydroxyprogesterone in a mammalian system.

Materials:

-

7α,14α-Dihydroxyprogesterone

-

Human liver microsomes (or from other relevant species)

-

NADPH regenerating system

-

Incubation buffer (e.g., phosphate buffer)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Incubation Setup: Prepare incubation mixtures containing liver microsomes, the NADPH regenerating system, and 7α,14α-dihydroxyprogesterone in the incubation buffer.

-

Incubation: Incubate the mixtures at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and any potential metabolites.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the metabolism of 7α,14α-dihydroxyprogesterone. Future research should focus on determining key pharmacokinetic parameters such as:

| Parameter | Description |

| Enzyme Kinetics (Km, Vmax) | Affinity and maximum reaction rate for the enzymes metabolizing 7α,14α-dihydroxyprogesterone. |

| Metabolite Formation Rate | The rate at which different metabolites are formed in in vitro systems. |

| In Vivo Clearance (CL) | The rate at which the compound is removed from the body. |

| Half-life (t1/2) | The time required for the concentration of the compound in the body to be reduced by half. |

Conclusion

The metabolism of 7α,14α-dihydroxyprogesterone is a nascent field of study. While its formation through microbial biotransformation by Cochliobolus lunatus has been described, its subsequent metabolic fate in mammalian systems remains to be elucidated. Based on the established principles of steroid metabolism, a pathway involving oxidation, reduction, and conjugation is proposed. The experimental protocols outlined in this guide provide a framework for future research aimed at characterizing the complete metabolic profile of this intriguing dihydroxylated progesterone derivative. A thorough understanding of its metabolism is essential for any future development of this compound for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 7α,14α-Dihydroxyprogesterone

Disclaimer: No specific experimental protocols for 7α,14α-dihydroxyprogesterone are currently available in the public domain. The following application notes and protocols are representative methodologies based on established techniques for the synthesis and evaluation of similar steroid compounds, particularly progesterone and its hydroxylated derivatives. These should be adapted and optimized for the specific compound of interest.

Introduction

7α,14α-Dihydroxyprogesterone is a hydroxylated derivative of the steroid hormone progesterone. Progesterone plays a crucial role in the female reproductive system and also exhibits immunomodulatory and anti-inflammatory properties. The introduction of hydroxyl groups at the 7α and 14α positions can significantly alter the biological activity of the parent molecule, potentially leading to enhanced potency, altered receptor selectivity, or novel therapeutic effects. These application notes provide a framework for the synthesis, purification, and biological evaluation of 7α,14α-dihydroxyprogesterone for researchers, scientists, and drug development professionals.

Potential Applications

-

Anti-inflammatory Agent: Progesterone and its derivatives have been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway and modulating cytokine production. 7α,14α-Dihydroxyprogesterone could be investigated for its potential as a novel anti-inflammatory drug.

-

Progesterone Receptor (PR) Modulator: As a progesterone derivative, this compound is a candidate for interaction with the progesterone receptor. It could be evaluated as a PR agonist or antagonist for applications in hormone therapy and contraception.

-

Neuroprotective Agent: Progesterone has demonstrated neuroprotective effects in various models of neurological damage. The hydroxylated analog could be explored for similar or enhanced neuroprotective properties.

Experimental Protocols

Synthesis and Purification: Microbial Hydroxylation

Microbial hydroxylation is a highly specific and efficient method for the synthesis of hydroxylated steroids. While a specific organism for the production of 7α,14α-dihydroxyprogesterone has not been identified, a general protocol for microbial biotransformation of progesterone is presented below. Screening of various fungal and bacterial strains known for steroid hydroxylation would be necessary to identify a strain capable of dihydroxylation at the 7α and 14α positions.

Objective: To synthesize 7α,14α-dihydroxyprogesterone from progesterone using a microbial culture.

Materials:

-

Progesterone

-

Selected microbial strain (e.g., from the genera Aspergillus, Rhizopus, Cunninghamella)

-

Growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

-

Solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Protocol:

-

Microbial Culture Preparation:

-

Inoculate the selected microbial strain into the appropriate liquid growth medium.

-

Incubate the culture at a suitable temperature (e.g., 25-30°C) with shaking (e.g., 150-200 rpm) for 24-48 hours to obtain a seed culture.

-

Transfer the seed culture to a larger volume of fresh medium and continue incubation until the desired cell density is reached.

-

-

Biotransformation:

-

Prepare a stock solution of progesterone in a suitable solvent (e.g., ethanol, DMSO).

-

Add the progesterone solution to the microbial culture to a final concentration typically in the range of 0.1-1.0 mg/mL.

-

Continue the incubation under the same conditions for a predetermined period (e.g., 24-96 hours). Monitor the transformation process by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

-

-

Extraction of Metabolites:

-

After the incubation period, separate the microbial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) three times.

-

Extract the microbial biomass with a polar solvent (e.g., acetone, methanol) to recover intracellular metabolites. Evaporate the solvent and re-dissolve the residue in water before extracting with an organic solvent as in the previous step.

-

Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification and Characterization:

-

Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate).

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

-

Further purify the product if necessary using preparative HPLC.

-

Characterize the final product by NMR (¹H and ¹³C) and MS to confirm the structure and purity of 7α,14α-dihydroxyprogesterone.

-

Workflow for Microbial Synthesis and Purification:

Caption: Workflow for the synthesis and purification of 7α,14α-dihydroxyprogesterone.

Biological Evaluation: Progesterone Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 7α,14α-dihydroxyprogesterone for the progesterone receptor.

Objective: To quantify the binding affinity of 7α,14α-dihydroxyprogesterone to the progesterone receptor.

Materials:

-

Recombinant human progesterone receptor (PR-A or PR-B)

-

Radiolabeled progesterone (e.g., [³H]-Progesterone)

-

Unlabeled progesterone (for standard curve)

-

7α,14α-Dihydroxyprogesterone

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Preparation of Reagents:

-

Prepare a series of dilutions of unlabeled progesterone to generate a standard curve.

-

Prepare a series of dilutions of 7α,14α-dihydroxyprogesterone.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, a fixed concentration of radiolabeled progesterone, and either the unlabeled progesterone standard, the test compound (7α,14α-dihydroxyprogesterone), or buffer alone (for total binding).

-

Add the recombinant progesterone receptor to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

-

To determine non-specific binding, add a high concentration of unlabeled progesterone to a set of wells.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound from the free radioligand using a suitable method, such as filtration through a glass fiber filter mat that retains the receptor-ligand complex.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Data Presentation:

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

| Progesterone | [Value] | [Value] |

| 7α,14α-Dihydroxyprogesterone | [Value] | [Value] |

Biological Evaluation: Anti-inflammatory Activity Assay

This protocol outlines a method to assess the anti-inflammatory effects of 7α,14α-dihydroxyprogesterone by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory activity of 7α,14α-dihydroxyprogesterone.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

7α,14α-Dihydroxyprogesterone

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Cell viability assay kit (e.g., MTT, MTS)

Protocol:

-

Cell Culture and Treatment:

-

Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 7α,14α-dihydroxyprogesterone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control (no LPS, no compound) and an LPS control (LPS, no compound).

-

-

Cytokine Measurement:

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability Assay:

-

After collecting the supernatants, assess the viability of the remaining cells using an MTT or MTS assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS control.

-

Determine the IC₅₀ value for the inhibition of each cytokine.

-

Data Presentation:

| Compound | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) | IL-1β IC₅₀ (µM) | Cell Viability at max concentration (%) |

| Dexamethasone (Control) | [Value] | [Value] | [Value] | >95% |

| 7α,14α-Dihydroxyprogesterone | [Value] | [Value] | [Value] | [Value] |

Signaling Pathway

Progesterone and its derivatives can exert their effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves the binding of the steroid to the intracellular progesterone receptor (PR), which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.[1] One of the key anti-inflammatory mechanisms of progesterone is the inhibition of the pro-inflammatory transcription factor NF-κB.

Progesterone Receptor Signaling and NF-κB Inhibition:

References

Application Notes & Protocols: Dosage Determination for 7α,14α-Dihydroxyprogesterone in Animal Studies

Disclaimer: As of October 2025, a thorough review of scientific literature did not yield specific studies detailing the dosage of 7α,14α-dihydroxyprogesterone in animal models. This compound appears to be a novel or less-studied progesterone derivative. The following application notes and protocols are therefore based on established principles for determining the dosage of new steroid hormone analogs in preclinical animal research. Researchers should use this information as a general guideline and adapt it to their specific experimental context.

Introduction

7α,14α-dihydroxyprogesterone is a progesterone derivative with potential biological activity. To evaluate its efficacy and safety, preclinical animal studies are essential. A critical first step in these studies is the determination of an appropriate dosage range. This involves a systematic approach, starting with in vitro assessments and progressing to in vivo dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies. This document outlines a general protocol for establishing a suitable dosage of a novel progestin, such as 7α,14α-dihydroxyprogesterone, for animal studies.

Preclinical Dosage Determination Strategy

The determination of a safe and effective dose for a novel compound like 7α,14α-dihydroxyprogesterone in animal studies is a multi-step process. It is crucial to gather as much information as possible before proceeding to in vivo experiments.

Table 1: Key Factors Influencing Dosage Regimen

| Factor | Description | Key Considerations |

| Animal Model | The choice of animal species and strain. | Species-specific differences in steroid metabolism and receptor binding are significant. Common models for progestin studies include rats, mice, rabbits, and non-human primates.[1] |

| Route of Administration | The method by which the compound is delivered. | Oral, subcutaneous, intramuscular, or intravenous routes are common. The chosen route will affect bioavailability and clearance rates. |

| Formulation | The vehicle used to dissolve or suspend the compound. | The vehicle should be non-toxic and ensure the stability and solubility of the compound. Common vehicles include sesame oil, corn oil, or aqueous solutions with solubilizing agents. |

| Pharmacokinetics (PK) | The study of drug absorption, distribution, metabolism, and excretion (ADME). | Understanding the half-life of the compound is crucial for determining dosing frequency. |

| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of the drug. | This helps in identifying a dose that elicits the desired biological response without causing significant toxicity. |

| Toxicology | The assessment of adverse effects. | Acute and chronic toxicity studies are necessary to establish a safe dosage range. |

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific research question and the characteristics of 7α,14α-dihydroxyprogesterone.

Protocol 1: In Vitro Receptor Binding and Activity Assay

Objective: To determine the binding affinity and functional activity of 7α,14α-dihydroxyprogesterone for the progesterone receptor (PR) and other steroid receptors.

Methodology:

-

Cell Culture: Use cell lines expressing human or the animal model's progesterone receptor (e.g., T47D or MCF-7 breast cancer cells).

-

Competitive Binding Assay:

-

Incubate cell lysates or purified PR with a radiolabeled progestin (e.g., ³H-progesterone) and varying concentrations of 7α,14α-dihydroxyprogesterone.

-

Measure the displacement of the radiolabeled ligand to determine the binding affinity (Ki or IC50).

-

-

Reporter Gene Assay:

-

Transfect cells with a PR expression vector and a reporter plasmid containing a progesterone-responsive element linked to a reporter gene (e.g., luciferase).

-

Treat cells with varying concentrations of 7α,14α-dihydroxyprogesterone.

-

Measure reporter gene activity to determine the agonist or antagonist activity and potency (EC50 or IC50).

-

-

Cross-Reactivity: Perform similar assays for other steroid receptors (e.g., androgen, estrogen, glucocorticoid receptors) to assess specificity.

Protocol 2: Acute Toxicity and Dose-Ranging Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary dosage range for efficacy studies.

Methodology:

-

Animal Model: Use a common rodent model such as female Sprague-Dawley rats or BALB/c mice.

-

Acclimatization: Allow animals to acclimatize for at least one week before the study.

-

Dose Selection: Based on in vitro data, select a wide range of doses (e.g., 0.1, 1, 10, 100 mg/kg).

-

Administration: Administer a single dose of 7α,14α-dihydroxyprogesterone via the intended route of administration. Include a vehicle control group.

-

Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) for at least 72 hours.

-

Necropsy: At the end of the observation period, perform a gross necropsy to look for any organ abnormalities.

-

Data Analysis: Determine the MTD, which is the highest dose that does not cause unacceptable toxicity.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of 7α,14α-dihydroxyprogesterone.

Methodology:

-

Animal Model: Use the same animal model as in the dose-ranging study.

-

Dosing: Administer a single dose of 7α,14α-dihydroxyprogesterone (a dose below the MTD).

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) after administration.

-

Analysis: Analyze plasma concentrations of 7α,14α-dihydroxyprogesterone using a validated method such as LC-MS/MS.

-

PK Parameters: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Table 2: Example Dosages of Progesterone and its Analogs in Animal Studies

This table provides examples from the literature for other progesterone-related compounds and is for illustrative purposes only. The appropriate dose for 7α,14α-dihydroxyprogesterone must be determined experimentally.

| Compound | Animal Model | Dosage | Route of Administration | Application |

| Progesterone | Rat | 20, 40, 110, or 220 mg | Subcutaneous capsule | Pharmacokinetics |

| Medroxyprogesterone Acetate (MPA) | Mouse | Slow-release pellets | Subcutaneous | Cancer chemoprevention |

| Progesterone + Estradiol Benzoate | Rhesus Monkey | 0.1–25 times the human dose equivalent | Intramuscular | Developmental studies[1] |

| Melengestrol Acetate | Heifer | 0.25–0.50 mg/day | Oral (in feed) | Growth promotion[2] |

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Preclinical Dosage Determination

Caption: Workflow for determining the dosage of a novel steroid in animal studies.

Diagram 2: Hypothetical Signaling Pathway for a Progesterone Analog

Caption: A generalized signaling pathway for a progesterone analog via the nuclear progesterone receptor.

Conclusion